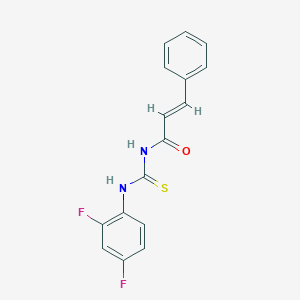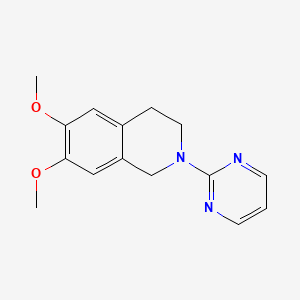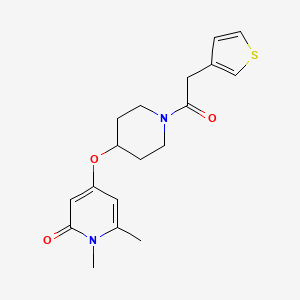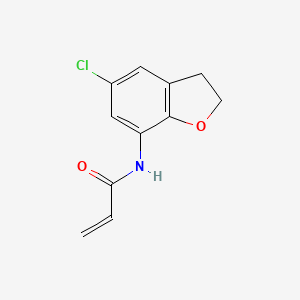![molecular formula C20H20N4O3S B2731294 2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-22-0](/img/structure/B2731294.png)
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O3S, and it has a molecular weight of 396.47. The structure includes a quinazoline core, a nitrophenyl group, a methylsulfanyl group, and an oxolan-2-ylmethyl group.Scientific Research Applications
Synthesis and Structural Modification
- Quinazolinone derivatives, including those with nitrophenyl groups, are synthesized through various methods for potential applications in pharmacology and material science. These methods include condensation reactions, reductive heterocyclization, and cyclocondensation, demonstrating the chemical versatility and adaptability of quinazolinone frameworks for further modification and application in different research fields (Seshavataram & Rao, 1959), (Coffman et al., 2014).
Pharmacological Screening
- Some quinazolinone derivatives have been designed, synthesized, and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These studies indicate that specific substitutions on the quinazolinone ring, such as methyl, methoxy, and nitro groups, can enhance these biological activities, suggesting the potential for developing new therapeutic agents (Dash et al., 2017).
Antifungal and Antibacterial Applications
- Quinazolinone derivatives have also been explored for their antifungal and antibacterial properties. The synthesis of new compounds and evaluation of their activities against various microbial strains highlight the potential of quinazolinone compounds as leads for the development of new antimicrobial agents (Ahmed et al., 2007), (Shivan & Holla, 2011).
Corrosion Inhibition
- Research into the application of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These studies involve electrochemical methods, surface analysis, and theoretical calculations, indicating that quinazolinone derivatives can effectively protect metals from corrosion, thus having potential applications in industrial maintenance and preservation (Errahmany et al., 2020).
Sensing and Detection Applications
- The development of fluorescent sensors based on quinazolinone derivatives for the detection of amine vapors showcases another innovative application. These sensors operate on the principle of aggregation-induced emission (AIE) and offer a novel approach for the rapid and sensitive detection of volatile organic compounds, with implications for environmental monitoring, industrial safety, and food quality assessment (Gao et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound isn’t available, some quinazoline derivatives have been found to exhibit anticancer potency . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system on the quinazoline ring showed 100-fold higher cytotoxicity compared to erlotinib, a known anticancer drug . Docking studies suggest that such compounds may bind with the EGFR tyrosine kinase domains .
properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-24(26)15-6-3-5-14(11-15)13-28-20-22-18-9-2-1-8-17(18)19(23-20)21-12-16-7-4-10-27-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCCFSDNBHZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2731215.png)

![N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2731217.png)

![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2731221.png)
![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)

![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)
![Methyl 5-[[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2731225.png)

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
